1-(3-Methoxyphenyl)hexan-2-amine

Description

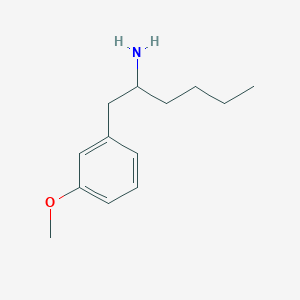

1-(3-Methoxyphenyl)hexan-2-amine is a secondary amine derivative featuring a hexan-2-amine backbone substituted with a 3-methoxyphenyl group at the first carbon. Its synthesis often involves reductive amination or nucleophilic substitution strategies. For example, intermediates like 1-(3-methoxyphenyl)ethanol or ketones (e.g., 1-(3-methoxyphenyl)propan-2-one) may serve as precursors in multi-step reactions . The compound’s chirality is also notable, with enantiomers such as (S)-1-(3-Methoxyphenyl)hexan-2-amine being commercially available for specialized applications .

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-(3-methoxyphenyl)hexan-2-amine |

InChI |

InChI=1S/C13H21NO/c1-3-4-7-12(14)9-11-6-5-8-13(10-11)15-2/h5-6,8,10,12H,3-4,7,9,14H2,1-2H3 |

InChI Key |

GVKKWOOVTZRAOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC1=CC(=CC=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methoxyphenyl)hexan-2-amine can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with hexylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction mixture stirred for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)hexan-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3-Methoxyphenyl)hexan-2-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)hexan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Pharmacological Features of Selected Compounds

Key Differences and Functional Implications

Substituent Position :

- The 3-methoxyphenyl group in this compound contrasts with 4-methoxyphenyl analogues (e.g., N-[1-(4-methoxyphenyl)ethyl]hexan-1-amine). Positional isomerism significantly affects receptor binding; 3-substituted compounds often exhibit higher CNS activity due to enhanced lipophilicity and steric compatibility .

Backbone Complexity :

- 3-MeO-PCP and 3-MeO-PCE incorporate rigid cyclohexyl rings, enhancing NMDA receptor affinity compared to the flexible hexan-2-amine chain of this compound. This rigidity likely improves binding kinetics and selectivity .

Heterocyclic Modifications :

- Thiazole derivatives (e.g., Compound A1) replace the amine chain with a heterocyclic ring, shifting activity toward anti-inflammatory and antioxidant pathways rather than neuromodulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.